3-(4-Bromophenyl)cyclobutanamine
Description
3-(4-Bromophenyl)cyclobutanamine (CAS: 1156296-38-6) is a cyclobutane derivative featuring a bromophenyl substituent at the 3-position of the cyclobutane ring and an amine group at the 1-position. Its structure combines the strained cyclobutane ring with a para-brominated aromatic system, making it a unique scaffold for studying stereoelectronic effects and non-covalent interactions. The compound exists in cis- and trans-isomeric forms (e.g., cis: 1807937-14-9, trans: 1156296-38-6), which influence its physicochemical properties and reactivity .
Properties
IUPAC Name |
3-(4-bromophenyl)cyclobutan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN/c11-9-3-1-7(2-4-9)8-5-10(12)6-8/h1-4,8,10H,5-6,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNQNQKQBKMLKQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1N)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)cyclobutanamine typically involves the following steps:
Suzuki-Miyaura Coupling: This reaction is used to form the carbon-carbon bond between the bromophenyl group and the cyclobutane ring.
Cyclobutanation: The cyclobutane ring can be formed through various methods, including cycloaddition reactions or ring-closing metathesis.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale application of the Suzuki-Miyaura coupling reaction, optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromophenyl)cyclobutanamine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atom in the amine group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can produce different oxidation states of the amine group .
Scientific Research Applications
3-(4-Bromophenyl)cyclobutanamine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)cyclobutanamine involves its interaction with molecular targets and pathways. The bromophenyl group can participate in various binding interactions, while the cyclobutanamine moiety can influence the compound’s overall reactivity and stability . Specific molecular targets and pathways depend on the context of its application, such as enzyme inhibition or receptor binding in biological systems .
Comparison with Similar Compounds
Key Features :
- Molecular Formula : C₁₀H₁₂BrN
- Molecular Weight : 226.12 g/mol
- Applications : Primarily used in medicinal chemistry as a precursor for protected derivatives (e.g., N-Boc-3-(4-bromophenyl)cyclobutanamine, CAS: 1363166-45-3), which are intermediates in drug discovery for "healing drugs" .
Structural and Physicochemical Comparisons
The table below compares 3-(4-Bromophenyl)cyclobutanamine with structurally related compounds:
Key Observations :
- Cyclobutane vs.
- Biological Activity: While brodifacoum and difethialone exhibit anti-inflammatory effects via NO suppression , this compound’s direct biological activity remains uncharacterized. Its role as a drug intermediate suggests utility in targeting neurological or metabolic pathways .
Biological Activity
3-(4-Bromophenyl)cyclobutanamine is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The compound features a cyclobutane ring with a bromophenyl substituent, which contributes to its unique reactivity and biological properties. The molecular formula is CHBrN, with a molecular weight of approximately 227.12 g/mol. The presence of the bromine atom may influence its interaction with biological targets, enhancing its activity compared to other phenyl derivatives.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions. The synthetic route often includes:
- Formation of the Cyclobutane Ring : This can be achieved through various cyclization methods involving suitable precursors.
- Bromination : Introduction of the bromine atom at the para position of the phenyl group can be accomplished using brominating agents.
- Amine Protection : Protecting groups like tert-butoxycarbonyl (Boc) are used during synthesis to prevent unwanted reactions at the amine site.
A comparative analysis of structurally similar compounds reveals that modifications at the phenyl or cyclobutane positions can significantly alter biological activity and selectivity towards targets such as P-gp.
Case Studies and Research Findings
While direct case studies specifically on this compound are sparse, related research provides insights into its potential applications:
- Drug Resistance Reversal : In studies involving analogs of structurally similar compounds, it was observed that certain derivatives could effectively reverse paclitaxel resistance in HEK293 cells overexpressing P-gp. This suggests that modifications to the cyclobutanamine structure could yield compounds with enhanced efficacy against resistant cancer phenotypes .
- PDE4 Inhibition : Compounds with similar frameworks have been identified as potent PDE4 inhibitors, which are useful in treating inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD). This opens avenues for exploring this compound in similar therapeutic contexts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
